molecular formula C15H17N5O B2485541 N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)picolinamide CAS No. 1796962-79-2

N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)picolinamide

Cat. No. B2485541
CAS RN: 1796962-79-2
M. Wt: 283.335
InChI Key: XRURQLMUCFTUFT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives similar to N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)picolinamide involves multi-step chemical reactions, including the formation of hydrazide derivatives and subsequent reactions leading to various heterocyclic compounds. For instance, Bogdanowicz et al. (2012) discuss the synthesis of N′-methyl-4-(pyrrolidin-1-yl)picolinohydrazide derivatives, highlighting the intricate steps involved in generating compounds with potential tuberculostatic activity (Bogdanowicz et al., 2012).

Molecular Structure Analysis

The molecular structure of compounds similar to this compound has been characterized using various analytical techniques, such as NMR, FT-IR, MS, and X-ray crystallography. Zhou et al. (2021) synthesized and characterized a compound with a similar structure, emphasizing the importance of hydrogen bonds in the solid-state packing and confirming the molecular structure through DFT and X-ray diffraction studies (Zhou et al., 2021).

Chemical Reactions and Properties

The chemical reactivity of this compound derivatives includes their participation in various chemical reactions leading to the formation of complex heterocyclic structures. The work by He et al. (2012) on the palladium-catalyzed intramolecular amination highlights the chemical versatility of picolinamide derivatives in synthesizing azetidines, pyrrolidines, and indolines (He et al., 2012).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting points, and crystal structure, are critical for understanding their behavior in various environments. These properties are influenced by the molecular structure and the nature of substituents on the core compound.

Chemical Properties Analysis

The chemical properties of this compound derivatives, such as their reactivity towards different reagents, stability under various conditions, and potential for forming complexes with metals or other organic compounds, are areas of active research. Studies like those conducted by Wu and Su (1997) on mixed-ligand copper(II) complexes provide insights into the bonding and electronic properties of picolinamide derivatives, illustrating their complex chemical behavior (Wu & Su, 1997).

Scientific Research Applications

Development and Synthesis

Kilogram-Scale Synthesis for Treatment Alternatives

N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)picolinamide has been synthesized on a kilogram scale as an mGlu5 negative allosteric modulator (NAM), showcasing an alternative treatment for depression. This synthesis highlighted efficient methodologies, including a challenging pyridine N-oxidation sequence and the elimination of chromatography steps, to achieve high purity for clinical trials (David et al., 2017).

Chemical Properties and Reactions

Intramolecular Amination via Palladium Catalysis

Efficient methods have been developed for synthesizing azetidine, pyrrolidine, and indoline compounds, utilizing this compound among other substrates. These methods rely on palladium-catalyzed intramolecular amination of C-H bonds, indicating the compound's role in facilitating the formation of complex organic structures with predictable selectivities (He et al., 2012).

Pharmacological and Biological Activity

Tuberculostatic Activity

The compound has been used as a starting material in synthesizing derivatives with significant activity against Mycobacterium tuberculosis. This research underlines the potential of this compound derivatives in developing new therapeutic agents for tuberculosis (Bogdanowicz et al., 2012).

Molecular Interactions and Structural Analysis

Amide Rotational Barriers

Studies on the amide rotational barriers in picolinamide and nicotinamide, related to this compound, have been conducted to understand the energetics in pyridine carboxamides. These studies provide insights into the pharmacological activities and the importance of amide rotations in biological systems (Olsen et al., 2003).

Mixed-Ligand Copper(II) Complexes

Electronic and Bonding Properties

Research into mixed-ligand copper(II) complexes of N-(2-picolyl)picolinamide (analogous structures) revealed insights into their electronic and bonding properties, including X-ray crystal structures. These studies highlight the compound's relevance in coordination chemistry and potential applications in catalysis and material science (Wu & Su, 1997).

properties

IUPAC Name

N-[(4-pyrrolidin-1-ylpyrimidin-2-yl)methyl]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O/c21-15(12-5-1-2-7-16-12)18-11-13-17-8-6-14(19-13)20-9-3-4-10-20/h1-2,5-8H,3-4,9-11H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRURQLMUCFTUFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC(=NC=C2)CNC(=O)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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